molecular formula C13H14N2O3S2 B5652947 [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid

[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid

Cat. No. B5652947
M. Wt: 310.4 g/mol
InChI Key: XWUAOPITKYYSAV-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are often studied for their potential pharmaceutical applications. It's part of a larger family of compounds known as thienopyrimidines, which are notable for their diverse range of biological activities.

Synthesis Analysis

The synthesis of related thienopyrimidine compounds involves base-catalyzed condensation processes. Typically, this includes the condensation of beta-aroylpropionic acid, thiourea, and aldehydes in ethanol (Bahekar & Shinde, 2004). Similar methods might be applicable for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives has been elucidated using techniques like NMR and IR spectroscopy. These methods help in establishing the presence of various functional groups and the overall molecular framework (Chui et al., 2004).

Chemical Reactions and Properties

Thienopyrimidines show a range of chemical behaviors depending on their substitution patterns. For example, some compounds in this class can undergo bromination or other electrophilic reactions at specific positions on the pyrimidine ring (Ukrainets et al., 2009).

properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-4-5-15-12(18)10-7(2)8(3)20-11(10)14-13(15)19-6-9(16)17/h4H,1,5-6H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUAOPITKYYSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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